![molecular formula C17H16N2OS B269619 2-{[(2-Methoxyphenyl)sulfanyl]methyl}-3-methylquinoxaline](/img/structure/B269619.png)
2-{[(2-Methoxyphenyl)sulfanyl]methyl}-3-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-Methoxyphenyl)sulfanyl]methyl}-3-methylquinoxaline is a quinoxaline derivative that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, making it a subject of interest for researchers in the pharmaceutical and medical fields.
Wirkmechanismus
The exact mechanism of action of 2-{[(2-Methoxyphenyl)sulfanyl]methyl}-3-methylquinoxaline is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 2-{[(2-Methoxyphenyl)sulfanyl]methyl}-3-methylquinoxaline can inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-{[(2-Methoxyphenyl)sulfanyl]methyl}-3-methylquinoxaline in lab experiments is its versatility. This compound can be used to study various biological processes, making it a valuable tool for researchers in different fields. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
The potential therapeutic applications of 2-{[(2-Methoxyphenyl)sulfanyl]methyl}-3-methylquinoxaline are vast, and there is still much to be explored in this area. Some of the future directions for research include studying the compound's potential use in treating neurodegenerative diseases, exploring its antimicrobial properties, and investigating its effects on different cancer types. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-{[(2-Methoxyphenyl)sulfanyl]methyl}-3-methylquinoxaline is a compound with significant potential for therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a subject of interest for researchers in various fields. Further research is needed to fully understand the compound's mechanism of action and potential side effects, but its versatility and potential benefits make it a valuable tool for scientific research.
Synthesemethoden
The synthesis of 2-{[(2-Methoxyphenyl)sulfanyl]methyl}-3-methylquinoxaline involves the reaction of 2-bromo-3-methylquinoxaline with 2-methoxybenzenethiol in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-{[(2-Methoxyphenyl)sulfanyl]methyl}-3-methylquinoxaline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and antimicrobial properties. This compound has also been studied for its potential use as a neuroprotective agent.
Eigenschaften
Produktname |
2-{[(2-Methoxyphenyl)sulfanyl]methyl}-3-methylquinoxaline |
---|---|
Molekularformel |
C17H16N2OS |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2-[(2-methoxyphenyl)sulfanylmethyl]-3-methylquinoxaline |
InChI |
InChI=1S/C17H16N2OS/c1-12-15(19-14-8-4-3-7-13(14)18-12)11-21-17-10-6-5-9-16(17)20-2/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
OWXQGGIIJDFAHT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=CC=CC=C3OC |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.